1,2-Dibromopropane
Description
Significance of Vicinal Dibromides in Organic Chemistry
Vicinal dihalides, or vic-dihalides, are a class of organic compounds where two halogen atoms are bonded to adjacent carbon atoms. wikipedia.org This structural arrangement makes them valuable intermediates in a variety of organic transformations. fiveable.me
One of their most significant roles is as precursors for the synthesis of alkynes. fiveable.mefiveable.me Through a process called double dehydrohalogenation, which involves elimination reactions with a strong base, vicinal dihalides can form a carbon-carbon triple bond. fiveable.melibretexts.org The proximity of the two halogen atoms is crucial for this transformation to occur efficiently. fiveable.me For example, the reaction of 1,2-dibromopropane with a strong base like alcoholic potassium hydroxide (KOH) and sodamide can lead to the formation of propyne. doubtnut.comdoubtnut.com
Vicinal dihalides are commonly synthesized through the halogenation of alkenes, where a molecule like bromine (Br₂) adds across the double bond. fiveable.me This reaction is a fundamental method for introducing halogen functional groups into organic molecules, which can then be used in subsequent synthetic steps. nih.gov The stereochemistry of the starting alkene often influences the stereochemistry of the resulting vicinal dihalide, which in turn can determine the stereochemical outcome of subsequent reactions. fiveable.mefiveable.me
Overview of this compound's Role in Academic Research
This compound serves as a versatile compound in various areas of academic and industrial research. Its unique reactivity makes it a key intermediate and building block in the synthesis of more complex molecules.
Key Research Applications:
Organic Synthesis: It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its ability to undergo elimination and substitution reactions makes it a valuable precursor for creating a range of organic compounds.
Chiral Synthesis: Due to its chiral nature, this compound can be employed in the preparation of specific enantiomers of chiral compounds, which is critical in the development of many modern drugs. chemimpex.com
Polymer Production: The compound finds application in the synthesis of certain specialized polymers, contributing to the development of materials with unique properties for coatings and packaging. chemimpex.com
Solvent Applications: Its non-polar nature allows it to be used as a solvent in specific chemical reactions and extractions where a non-polar medium is required. anantafinechem.comchemimpex.com
Mechanistic Studies: Researchers have investigated the photodissociation dynamics of this compound to understand how its chemical bonds break when exposed to light. sigmaaldrich.com
Environmental Chemistry: The compound is a subject of study in environmental science to understand the fate and degradation processes of brominated organic compounds in ecosystems. chemimpex.comacs.org
Toxicology and Genotoxicity: Academic research has explored the biological effects of this compound. Studies have investigated its genotoxicity in various assays and its potential to induce hepatotoxicity and immunotoxicity in animal models. sigmaaldrich.comnih.govsigmaaldrich.com
Analytical Chemistry: It has been used as an internal standard in analytical methods, such as the determination of disinfection byproducts by gas chromatography-mass spectrometry. sigmaaldrich.com
Structural Characteristics Relevant to Chemical Behavior
The chemical properties and reactivity of this compound are a direct consequence of its molecular structure.
The defining feature is the vicinal arrangement of the two bromine atoms. wikipedia.org These carbon-bromine (C-Br) bonds are polar and represent reactive sites within the molecule. Bromine is a good leaving group, making this compound susceptible to both nucleophilic substitution and elimination reactions. stackexchange.com Treatment with a base typically favors elimination (dehydrohalogenation) to form alkenyl bromides and subsequently alkynes. doubtnut.comdoubtnut.com
The presence of two large bromine atoms on adjacent carbons introduces torsional strain, which can influence the molecule's conformational preferences and reactivity. wikipedia.org Furthermore, the electronegative bromine atoms make the carbon backbone electrophilic and reactive toward nucleophiles. wikipedia.org
Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆Br₂ |
| Molar Mass | 201.89 g/mol |
| Appearance | Colorless liquid wikipedia.org |
| Density | 1.937 g/mL at 25 °C |
| Boiling Point | 140-142 °C |
| Melting Point | -55 °C |
| Refractive Index | 1.519 (at 20 °C) |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform nih.govnoaa.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,1,3-tribromopropane |
| 1,2-Dibromo-3-chloropropane |
| 1,2-dibromobutane |
| This compound |
| 1-bromo-1-butene |
| 1-Butyne |
| Acetone |
| Alkenyl bromides |
| Alkynes |
| Benzyl bromide |
| Bromine |
| Bromoalkenes |
| But-1-ene |
| Butyl rubber |
| Carbon tetrachloride |
| Chloroethene |
| Dichloromethane |
| Ethylene Dibromide |
| Formaldehyde |
| Hydrogen bromide |
| Iodoform |
| Methane |
| Mitobronitol |
| N-acetyl-S-(1-carboxyethyl)-L-cysteine |
| N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine |
| N-acetyl-S-(2-hydroxypropyl)-L-cysteine |
| N-acetyl-S-(2-oxopropyl)-L-cysteine |
| Propane |
| Propene |
| Propylene (B89431) glycol |
| Propyne |
| Sodamide |
| Tetrabromoethane |
| Tetrachloromethane |
| Trichloromethane |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromopropane | |
|---|---|---|
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InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 | |
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InChI Key |
XFNJYAKDBJUJAJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(CBr)Br | |
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Molecular Formula |
C3H6Br2 | |
| Record name | 1,2-DIBROMOPROPANE | |
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DSSTOX Substance ID |
DTXSID60870403 | |
| Record name | Propane, 1,2-dibromo- | |
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Molecular Weight |
201.89 g/mol | |
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Physical Description |
1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index] | |
| Record name | 1,2-DIBROMOPROPANE | |
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| Record name | 1,2-Dibromopropane | |
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Boiling Point |
284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C | |
| Record name | 1,2-DIBROMOPROPANE | |
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| Record name | 1,2-DIBROMOPROPANE | |
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Flash Point |
Flash point: <-75 °C | |
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Solubility |
In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride. | |
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Density |
1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C | |
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Vapor Density |
7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | 1,2-DIBROMOPROPANE | |
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Vapor Pressure |
7.84 [mmHg], 7.84 mm Hg at 25 °C | |
| Record name | 1,2-Dibromopropane | |
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Color/Form |
Colorless liquid | |
CAS No. |
78-75-1 | |
| Record name | 1,2-DIBROMOPROPANE | |
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Melting Point |
-67.4 °F (NTP, 1992), -55.49 °C | |
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Synthetic Methodologies and Reaction Pathways
Direct Bromination Approaches
Direct bromination is a common and straightforward method for synthesizing 1,2-dibromopropane. This approach can utilize different starting materials, such as propylene (B89431) or bromopropane.
Bromination of Propylene
The reaction between propylene (CH₃CH=CH₂) and bromine (Br₂) results in the formation of this compound. chemguide.co.uk This is an electrophilic addition reaction where the double bond in the propylene molecule is broken, and a bromine atom attaches to each of the carbon atoms that were part of the double bond. chemguide.co.uk
The mechanism involves the formation of a cyclic bromonium ion intermediate. The propylene's π bond attacks a bromine molecule, creating a three-membered ring with a positively charged bromine atom. askfilo.com A bromide ion then attacks this intermediate from the opposite side (anti-addition), leading to the formation of this compound. askfilo.com In one documented synthesis, a mixture of propylene and bromine with a molar ratio of 3.6:1 is passed through a glass reactor. This process achieves 100% conversion of bromine and a selectivity to this compound of over 99%. chemicalbook.com
Table 1: Reaction Conditions for Bromination of Propylene
| Parameter | Value | Source |
|---|---|---|
| Reactants | Propylene, Bromine | chemicalbook.com |
| Molar Ratio (Propylene:Bromine) | 3.6:1 | chemicalbook.com |
| Reactor Type | Glass reactor packed with borosilicate beads | chemicalbook.com |
| Average Residence Time | 27 s | chemicalbook.com |
| Bromine Conversion | 100% | chemicalbook.com |
| Propylene Conversion | 28% | chemicalbook.com |
| Selectivity to this compound | >99% | chemicalbook.com |
Bromination of Bromopropane
This compound can also be synthesized from bromopropane through a bromination reaction. chemicalbook.com In this method, bromopropane is mixed with iron powder and heated to a temperature of 40-50°C. chemicalbook.com Bromine is then slowly added to the mixture, which is subsequently refluxed for two hours. chemicalbook.com Following the reaction, the iron slag is filtered out. The resulting liquid is washed with water, a 5% sodium carbonate solution, and a 5% sodium thiosulfate (B1220275) solution to neutralize any remaining acids and remove free bromine. chemicalbook.com After drying with anhydrous calcium chloride, the final product is obtained through fractional distillation, collecting the fraction at 139-142°C. chemicalbook.com
Table 2: Synthesis of this compound from Bromopropane
| Step | Procedure | Source |
|---|---|---|
| 1 | Mix bromopropane and iron powder. | chemicalbook.com |
| 2 | Heat the mixture to 40-50°C. | chemicalbook.com |
| 3 | Slowly add bromine. | chemicalbook.com |
| 4 | Reflux for 2 hours. | chemicalbook.com |
| 5 | Filter off iron slag. | chemicalbook.com |
| 6 | Wash with water, 5% sodium carbonate, and 5% sodium thiosulfate. | chemicalbook.com |
| 7 | Dry with anhydrous calcium chloride. | chemicalbook.com |
| 8 | Perform fractional distillation, collecting the fraction at 139-142°C. | chemicalbook.com |
Catalytic Considerations in Bromination Reactions
Catalysts play a significant role in bromination reactions, influencing reaction rates, selectivity, and environmental impact.
Role of Bromination Catalysts (e.g., Quaternary Ammonium (B1175870) Bromides)
Quaternary ammonium bromides can act as catalysts in bromination reactions. For instance, they can function as phase-transfer catalysts and Lewis acids in the bromination of aromatic compounds. Quaternary ammonium tribromides are noted to be efficient and selective brominating agents for various organic substrates. researchgate.net These catalysts can facilitate the reaction under mild conditions and can be used with a non-toxic bromine source like tetrabutylammonium (B224687) bromide, with hydrogen peroxide as an oxidant. researchgate.net
Green Chemistry Principles in Synthesis
Green chemistry principles aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, applying these principles could involve several strategies. One approach is the use of safer oxidants like hydrogen peroxide, where the only byproduct is water. rsc.org The use of catalysts is a core principle of green chemistry, as catalytic reagents are more selective and efficient than stoichiometric reagents, reducing waste. rsc.org Furthermore, developing processes that can be conducted at ambient temperature and pressure minimizes energy consumption. rsc.org The ideal "green" halogenation process would be highly atom-economic, utilizing clean chemical oxidants and potentially avoiding the need for a catalyst altogether under certain conditions. rsc.org
Stereospecific Synthesis of Enantioenriched this compound
The synthesis of a specific enantiomer of this compound, which is a chiral molecule, requires a stereospecific approach. A documented method for the synthesis of enantioenriched (S)-1,2-dibromopropane starts from the naturally occurring amino acid, L-alanine. researchgate.net This method highlights the use of a chiral precursor to control the stereochemistry of the final product. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions
1,2-Dibromopropane, as a di-substituted alkyl halide, is susceptible to nucleophilic substitution, a fundamental class of reactions in organic chemistry where a nucleophile selectively attacks a positively charged or partially positively charged carbon atom and replaces a leaving group. vedantu.com In this compound, the bromine atoms act as good leaving groups, and their attached carbon atoms are the electrophilic sites.
The reaction of this compound with various nucleophiles can lead to the formation of a diverse range of functional groups. The reaction's outcome is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. reddit.com For instance, when heated with an aqueous solution of a strong base like potassium hydroxide, this compound can undergo nucleophilic substitution to yield alcohols. chemrevise.org The hydroxide ion (OH⁻) acts as the nucleophile, replacing the bromine atoms. chemguide.co.uk
Another example of nucleophilic substitution involves the reaction with the cyanide ion (CN⁻), typically from a salt like potassium cyanide (KCN). quora.com In this reaction, the cyanide ion displaces the bromine atoms, leading to the formation of nitrile compounds. chemrevise.org This reaction is significant as it extends the carbon chain and introduces a versatile nitrile group that can be further converted into other functional groups like carboxylic acids or amines. chemrevise.org
The table below summarizes the products formed from the nucleophilic substitution of this compound with selected nucleophiles.
| Nucleophile | Reagent Example | Product(s) | Functional Group Formed |
| Hydroxide (OH⁻) | Aqueous KOH | 1,2-Propanediol | Alcohol |
| Cyanide (CN⁻) | KCN | 1,2-Dicyanopropane | Nitrile |
Elimination Reactions
Elimination reactions are another major pathway for the reactivity of this compound, often competing with nucleophilic substitution. chemguide.co.uk These reactions involve the removal of atoms or groups of atoms from adjacent carbon atoms to form an unsaturated product, such as an alkene or alkyne. vedantu.com
Dehalogenation is a type of elimination reaction where two halogen atoms are removed from a molecule. In the case of vicinal dihalides like this compound, this reaction is effectively carried out using a reducing agent, such as zinc dust. doubtnut.com
When this compound is heated with zinc dust, typically in an alcohol solvent like ethanol, it undergoes dehalogenation to form propene. allen.inbrainly.inaskfilo.com The zinc acts as a reducing agent, facilitating the removal of the two bromine atoms from the adjacent carbon atoms. doubtnut.com This results in the formation of a double bond between these carbons, yielding propene and zinc bromide as a byproduct. doubtnut.comallen.in
The general reaction is as follows: CH₃CHBrCH₂Br + Zn → CH₃CH=CH₂ + ZnBr₂ allen.in
| Reactant | Reagent | Solvent | Product | Byproduct |
| This compound | Zinc Dust | Ethanol | Propene | Zinc Bromide |
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms. This reaction is typically induced by a strong base. youtube.combrainly.in
The treatment of this compound with strong bases can lead to a double dehydrohalogenation to form an alkyne. doubtnut.com When this compound is heated with a strong base such as alcoholic potassium hydroxide (KOH) or sodamide (NaNH₂), it undergoes two successive elimination reactions. gauthmath.com
The first elimination of a molecule of hydrogen bromide (HBr) results in the formation of an alkenyl halide, such as 2-bromopropene. gauthmath.com A second, more vigorous elimination, often requiring a very strong base like sodamide, removes another molecule of HBr to form the final alkyne product, propyne. gauthmath.comstackexchange.comdoubtnut.com The use of two moles of a strong base is necessary to drive the reaction to completion to form the alkyne. doubtnut.comvedantu.com In some cases, a third equivalent of sodamide is used to deprotonate the terminal alkyne, forming a sodium acetylide. vedantu.comchegg.com
| Reactant | Base | Product |
| This compound | Alcoholic Potassium Hydroxide (KOH) followed by Sodamide (NaNH₂) | Propyne |
| This compound | Sodamide (NaNH₂) | Propyne |
Dehydrohalogenation with Strong Bases (e.g., Hydroxide, Sodamide)
Thermal Decomposition Pathways
The thermal decomposition of this compound (12DBP) has been investigated to understand its stability and degradation mechanisms at elevated temperatures. Studies conducted in the gas phase between 592.2 K and 636.2 K reveal a complex process involving concurrent reaction pathways. rsc.orgrsc.org The degradation is characterized by a dual mechanism, encompassing both unimolecular elimination and radical-chain processes. rsc.orgrsc.org
One of the primary pathways for the thermal degradation of this compound is through a unimolecular elimination reaction. rsc.orgrsc.org This process involves the removal of hydrogen bromide (HBr) from the molecule in a single step without the involvement of intermediate radical species. The rate constant for this specific unimolecular elimination, determined under conditions of maximal inhibition to suppress radical-chain reactions, is expressed by the Arrhenius equation: k₁/s⁻¹ = (6.31 ± 2.51) × 10¹³ exp[(-50,400 ± 3,000)/RT]. rsc.org Theoretical analysis of the pressure dependence of this reaction, using RRKM (Rice-Ramsperger-Kassel-Marcus) theory, has been used to further elucidate the mechanism. rsc.org
The primary products resulting from the gas-phase thermal decomposition of this compound are hydrogen bromide and a mixture of four different bromopropene isomers. rsc.orgrsc.org A minor product, propylene (B89431), is also observed, likely resulting from a concurrent heterogeneous debromination reaction. rsc.orgrsc.org The formation of these specific products is consistent with the proposed dual mechanisms of unimolecular HBr elimination and subsequent radical-chain reactions.
Summary of Thermal Decomposition Study
| Parameter | Details | Reference |
|---|---|---|
| Temperature Range | 592.2 K to 636.2 K | rsc.orgrsc.org |
| Pressure Range | 0.23 to 24.5 Torr | rsc.orgrsc.org |
| Primary Mechanisms | Unimolecular Elimination and Radical-Chain Process | rsc.orgrsc.org |
| Major Products | Four isomers of Bromopropene, Hydrogen Bromide | rsc.orgrsc.org |
| Minor Product | Propylene | rsc.orgrsc.org |
Incompatibilities and Reactive Interactions
As a halogenated aliphatic compound, this compound is recognized as being moderately to very reactive. nih.govnoaa.gov Its reactivity profile indicates potential hazards when it comes into contact with certain classes of chemicals.
This compound is incompatible with both strong oxidizing agents and strong reducing agents. nih.govnoaa.gov Reactions with these substances can be vigorous and may lead to the release of significant energy or hazardous decomposition products. Halogenated organic compounds, in general, can undergo exothermic reactions with these types of reagents.
This compound is also incompatible with several other chemical classes, including many amines, nitrides, and azo/diazo compounds. nih.govnoaa.gov Additionally, it is incompatible with alkali metals. nih.govnoaa.gov Alkali metals are highly reactive elements that can react aggressively with halogenated compounds, potentially leading to violent reactions. wikipedia.orgstanford.edu These incompatibilities necessitate careful storage and handling procedures to prevent accidental contact. stanford.edu
Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing techniques such as Infrared (IR) spectroscopy, is crucial for identifying functional groups and understanding molecular vibrations. Multiple forms of IR spectroscopy have been applied to 1,2-dibromopropane to analyze its vibrational modes in different states and conditions. SpectraBase, a comprehensive spectral database, lists various IR spectra for this compound, including Fourier Transform Infrared (FTIR), Attenuated Total Reflectance Infrared (ATR-IR), Near-Infrared (NIR), and Vapor Phase Infrared spectra. spectrabase.com
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for obtaining the infrared spectrum of absorption or emission of a solid, liquid, or gas. For this compound, FTIR spectra have been recorded using a capillary cell in a neat (undiluted) state. nih.gov These spectra are typically used for compound identification and verification, confirming the presence of characteristic functional groups and molecular vibrations. thermofisher.com
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a surface-sensitive technique that allows for the analysis of samples directly, often without extensive preparation. ATR-IR spectra for this compound have been obtained from neat samples. nih.gov This technique is particularly useful for analyzing liquid samples and requires only a small amount of material, making it a rapid method for spectroscopic characterization. americanlaboratory.com
Near-Infrared (NIR) spectroscopy involves the interaction of light in the near-infrared region with a sample, providing information related to overtones and combination bands of fundamental molecular vibrations. NIR spectra of this compound have been acquired using instruments such as the BRUKER IFS 88 NIR Spectrometer. nih.gov These spectra contribute to a broader understanding of the compound's vibrational behavior, especially concerning C-H stretching and bending modes. nih.gov
Vapor phase infrared spectroscopy examines the vibrational spectrum of a compound in its gaseous state, where intermolecular interactions are minimized, providing clearer insights into intrinsic molecular properties. Vapor phase IR spectra for this compound have been recorded using instruments like the DIGILAB FTS-14. nih.gov Analyzing the compound in the vapor phase can reveal subtle vibrational features that might be obscured in condensed phases due to solvent effects or strong intermolecular forces. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra have been extensively studied. SpectraBase indicates the availability of numerous NMR spectra, including 3 ¹H NMR and 15 ¹³C NMR spectra for this compound. spectrabase.com ¹H NMR spectra have been recorded using instruments such as the BRUKER AC-300, typically in solvents like CDCl₃ or CCl₄, with TMS as a reference. spectrabase.comnih.gov
The NMR spectra of this compound have been examined in detail across various media to understand its conformational preferences and the rotational averaging of its possible conformers. aip.orgcapes.gov.brresearchgate.net Vicinal J-couplings (³JHH) are particularly informative in this regard, as their magnitudes are highly dependent on the dihedral angle between the coupled protons. organicchemistrydata.org
Computational analyses of solution systems have yielded a range of vicinal J-couplings, which are then used to understand the rotational averaging processes. aip.orgcapes.gov.brresearchgate.net A key aspect of these studies involves relating the conformational free-energy difference to the theoretical couplings of "frozen" (fixed) structures and the experimentally observed couplings of "fluid" (rapidly interconverting) structures. aip.orgcapes.gov.br
Research indicates that the approximate vicinal couplings for the frozen conformations of 1,2-disubstituted propanes, including this compound, are approximately -1.5 cps for the gauche conformer and +15.5 cps for the trans conformer. aip.orgcapes.gov.br These values are consistent with findings from variable temperature NMR studies on other ethanic molecules. aip.orgcapes.gov.br The gauche and trans conformers represent different spatial arrangements of the bromine atoms relative to each other.
The analysis of vicinal J-couplings allows for the deduction of the relative stabilities of different rotamers (conformational isomers). For example, variations in geminal and long-range coupling constants with solvent are also attributed to conformational changes. cdnsciencepub.com Studies have shown that dipolar interactions play a role as significant as steric interactions in influencing conformational preference in these molecules. researchgate.net The solvent's effect on the sum and difference of vicinal coupling constants can also be used to determine the order of rotamer energies. cdnsciencepub.com
Detailed NMR parameters for this compound, including chemical shifts (δ, ppm) and coupling constants (J, Hz), have been reported in various solvents. An example of such data for this compound in DMSO and CCl₄ is presented below. chemicalbook.com
Table 1: ¹H NMR Parameters for this compound chemicalbook.com
| Parameter | 17.0 mol% in DMSO (300 MHz) | 23.1 mol% in CCl₄ (300 MHz) |
| D(A) (ppm) | 1.68 | 1.83 |
| D(B) (ppm) | 4.34 | 4.14 |
| D(C) (ppm) | 3.85 | 3.81 |
| D(D) (ppm) | 3.14 | 3.47 |
| J(A,B) (Hz) | 6.45 | 6.39 |
| J(A,C) (Hz) | 0.10 | 0.55 |
| J(A,D) (Hz) | 0.0 | -0.15 |
| J(B,C) (Hz) | 4.82 | 4.03 |
| J(B,D) (Hz) | 8.03 | 10.65 |
| J(C,D) (Hz) | -10.09 | -9.63 |
Table 2: Approximate Vicinal Couplings for Frozen Conformations aip.orgcapes.gov.br
| Conformer | Vicinal Coupling (cps) |
| Gauche | -1.5 |
| Trans | +15.5 |
The stereospecificity of the sign of long-range couplings can also be deduced from these studies. aip.orgcapes.gov.br
Environmental Fate and Degradation Mechanisms
Atmospheric Transformation
The atmospheric transformation of 1,2-Dibromopropane primarily involves reactions with photochemically-produced hydroxyl radicals and an assessment of its potential for direct photolysis. Its participation in ozone depletion reactions is also considered.
Reaction with Photochemically-Produced Hydroxyl Radicals
In the vapor phase, this compound reacts with photochemically-produced hydroxyl radicals, which are key oxidizing agents in the troposphere. The rate constant for this reaction has been estimated to be 4.33 x 10⁻¹³ cm³/molecule-sec at 25 °C. echemi.com This reaction contributes to the atmospheric removal of the compound. Based on this rate constant, the atmospheric half-life of this compound is approximately 37 days, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cubic centimeter. echemi.com
Table 1: Atmospheric Reaction with Hydroxyl Radicals
| Parameter | Value | Unit |
| Rate Constant (at 25 °C) | 4.33 x 10⁻¹³ | cm³/molecule-sec |
| Atmospheric Half-life (estimated) | 37 | days |
Assessment of Direct Photolysis Potential
This compound does not possess chromophores, which are structural features that absorb light, at wavelengths greater than 290 nm. echemi.com Consequently, it is not anticipated to undergo direct photolysis when exposed to sunlight. echemi.com This indicates that direct breakdown by solar radiation is not a significant degradation pathway for this compound in the environment.
Participation in Ozone Depletion Reactions
Aquatic and Soil Environmental Pathways
The behavior of this compound in aquatic and soil environments is primarily governed by volatilization and adsorption processes.
Volatilization from Water and Soil Surfaces
Volatilization is expected to be a significant environmental fate process for this compound due to its physical-chemical properties. The estimated Henry's Law constant for the compound is 1.46 x 10⁻³ atm-cu m/mole. echemi.comnih.gov This value suggests that this compound is expected to volatilize rapidly from water surfaces. echemi.comnih.gov
Table 2: Volatilization Parameters and Half-lives
| Parameter | Value | Unit |
| Henry's Law Constant (estimated) | 1.46 x 10⁻³ | atm-cu m/mole |
| Volatilization Half-life (Model River) | 2 | hours |
| Volatilization Half-life (Model Lake) | 6 | days |
For a model river, with a depth of 1 meter, a flow velocity of 1 meter per second, and a wind velocity of 3 meters per second, the estimated volatilization half-life is approximately 2 hours. echemi.com In a model lake, characterized by a depth of 1 meter, a flow velocity of 0.05 meters per second, and a wind velocity of 0.5 meters per second, the volatilization half-life is estimated to be 6 days. echemi.com
Volatilization is also anticipated to be an important fate process from moist soil surfaces, based on its estimated Henry's Law constant. echemi.com Furthermore, the potential for this compound to volatilize from dry soil surfaces exists, supported by its vapor pressure of 7.84 mm Hg. echemi.comnih.gov
Adsorption to Suspended Solids and Sediments
The organic carbon-water (B12546825) partition coefficient (Koc) for this compound has been estimated as 80. echemi.comnih.gov According to classification schemes, this estimated Koc value indicates that this compound is expected to exhibit high mobility in soil. echemi.comnih.gov This low Koc value also suggests that the compound is not expected to adsorb significantly to suspended solids and sediments in aquatic environments. echemi.comnih.gov
Table 3: Adsorption and Mobility Characteristics
| Parameter | Value | Interpretation |
| Organic Carbon-Water Partition Coefficient (Koc) | 80 | High mobility in soil |
| Adsorption to Suspended Solids and Sediment | Not expected | Low adsorption potential |
Hydrolytic Stability and Kinetics
Hydrolysis represents a significant abiotic degradation pathway for many organic compounds in aqueous environments. For this compound, studies have provided insights into its hydrolytic stability and associated kinetics. A hydrolysis half-life of 320 days has been calculated for this compound at 25 °C and pH 7, corresponding to a rate constant of 2.5 × 10⁻⁸ per second. uni.lu
Further research has investigated the activation energies for the hydrolysis of this compound under different pH conditions. These studies indicate that the hydrolysis is influenced by the pH of the aqueous medium.
Table 1: Hydrolysis Kinetics Data for this compound
| Parameter | Value | Conditions | Source |
| Half-life (t½) | 320 days | 25 °C, pH 7 | uni.lu |
| Rate Constant | 2.5 × 10⁻⁸ s⁻¹ | 25 °C, pH 7 | uni.lu |
| Activation Energy (Ea) | 105.8 kJ/mol (25.3 kcal/mol) | pH 7-9 | |
| Activation Energy (Ea) | 98.3 kJ/mol (23.5 kcal/mol) | pH 11 |
Biodegradation and Biotransformation Studies
The biodegradation and biotransformation of this compound in environmental and biological systems are critical aspects of its environmental fate. While comprehensive environmental biodegradation data for this compound itself has been noted as limited in some assessments, mechanistic studies provide insights into potential pathways.
Aerobic and Anaerobic Degradation in Environmental Matrices
Specific, detailed studies exclusively focusing on the aerobic and anaerobic degradation rates of this compound in diverse environmental matrices (e.g., soil, sediment, groundwater) are not extensively documented in all available literature. Some older assessments indicate a lack of specific biodegradation data for this compound. However, the broader field of environmental chemistry acknowledges the study of this compound for its environmental impact and degradation processes.
While direct environmental biodegradation rates for this compound are less characterized compared to some other halogenated compounds, the potential for bacterial degradation of 1,2-DBP has been indicated. The enzymatic dehalogenation mechanisms observed for related dibromoalkanes, such as 1,2-dibromoethane, suggest that similar biological transformation pathways could be active for this compound. This implies that under suitable conditions, microorganisms may possess the enzymatic machinery to initiate the breakdown of this compound, potentially through hydrolytic dehalogenation or reductive debromination pathways.
Reductive Dechlorination in Soil Systems
The reductive dehalogenation, or more specifically, reductive debromination, of vicinal dibromides is a known process in organic chemistry and can occur in environmental systems, particularly under anaerobic conditions. While many studies on reductive dehalogenation focus on chlorinated compounds or 1,2-dibromoethane, the enzymatic dehalogenation of dihalopropanes, including this compound, has been mechanistically explored. Research combining experimental and computational methods suggests that the magnitudes of bromine kinetic isotope effects during the enzymatic conversion of 1,2-dibromoethane, 1-bromo-2-chloroethane, or this compound should not significantly differ. This indicates that the enzymatic pathways leading to reductive debromination are plausible for this compound in biological systems, which could translate to environmental contexts where such enzymatic activity is present. However, specific rates and detailed findings of reductive debromination of this compound directly observed in soil systems remain less extensively reported in the environmental literature.
Metabolite Identification in Biological Systems
Studies involving the biological metabolism of this compound, particularly in animal models (e.g., rats), have successfully identified several key metabolites. These metabolites are primarily mercapturic acids, indicating a significant role for glutathione (B108866) conjugation pathways in the biotransformation of this compound. uni.lu
The identified metabolites in rat liver and urine include:
2-hydroxypropylglutathione
2-oxopropylglutathione
N-acetyl-S-(2-hydroxypropyl)-L-cysteine
N-acetyl-S-(2-oxopropyl)-L-cysteine
N-acetyl-S-(1-carboxyethyl)-L-cysteine
N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine (a minor metabolite observed at higher doses) uni.lu
These findings highlight the metabolic pathways involved in the detoxification and excretion of this compound in biological systems.
Table 2: Identified Metabolites of this compound in Biological Systems
| Metabolite Name | System of Identification | PubChem CID (if available) | Source |
| 2-hydroxypropylglutathione | Rat liver | 1061145 | uni.lu |
| 2-oxopropylglutathione | Rat liver | Not available | uni.lu |
| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | Rat urine | 44146439 | uni.lu |
| N-acetyl-S-(2-oxopropyl)-L-cysteine | Rat urine | 6452019 | uni.lu |
| N-acetyl-S-(1-carboxyethyl)-L-cysteine | Rat urine | Not available | uni.lu |
| N-acetyl-S-(2-bromo-2-propenyl)-L-cysteine | Rat urine | Not available | uni.lu |
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
1,2-Dibromopropane serves as a valuable building block in the construction of more complex organic molecules, particularly through reactions that leverage its halogen functionalities. chemimpex.com
Precursor for Acetylenic Carbinols
One significant application of this compound is its use as a precursor for the convenient, one-pot synthesis of acetylenic carbinols. tcichemicals.comnsf.gov This transformation typically involves the generation of 1-propynyllithium (B39626) from this compound, followed by its reaction with aldehydes or ketones. tcichemicals.comnsf.govchemicalbook.com
The process generally entails treating this compound with three equivalents of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at temperatures ranging from -60 °C to 0 °C. tcichemicals.comnsf.gov This step effectively dehydrohalogenates this compound and deprotonates the resulting alkyne to form the highly reactive 1-propynyllithium intermediate. nsf.govchemicalbook.com Subsequently, quenching this intermediate with various aldehydes or ketones at -60 °C yields the desired acetylenic carbinols in excellent yields, typically ranging from 82% to 96%. tcichemicals.comnsf.gov This method offers substantially higher yields compared to preparations starting directly from gaseous propyne. nsf.gov
Table 1: Representative Yields of Acetylenic Carbinols from this compound
| Reactant (Aldehyde/Ketone) | Product (Acetylenic Carbinol) | Yield (%) | Citation |
| Aldehydes or Ketones (general) | Acetylenic Carbinols (general) | 82-96 | tcichemicals.comnsf.gov |
| Specific examples (R1=CH3, Ph; R2=H, CH3, Ph) | Acetylenic Carbinols (specific) | 83-96 | nsf.gov |
Intermediacy in Synthesis of Nitrogen-Heterocycles (e.g., Isoindoline (B1297411) Derivatives)
While this compound is a versatile intermediate in organic synthesis, the documented literature primarily highlights the use of its isomer, 1,3-dibromopropane (B121459), in the synthesis of isoindoline derivatives and other nitrogen-containing heterocyclic systems. nih.govresearchgate.netniscpr.res.in For instance, phthalimide (B116566) reacts with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, a key intermediate for various isoindoline-based compounds. researchgate.netniscpr.res.in Similarly, 1,3-dibromopropane has been employed in the synthesis of condensed bridgehead nitrogen heterocyclic systems, such as certain thiazinoindoles. researchgate.net Direct and explicit evidence for this compound serving as a primary intermediate for isoindoline derivatives in the reviewed literature is not consistently available.
Polymerization and Materials Development
This compound exhibits potential in the field of polymerization and materials development, primarily through its use as a precursor to monomers or as a functionalizing agent for existing polymeric structures. chemimpex.com
Potential for Polymerization with Specific Catalysts
While this compound itself is not typically subjected to direct homopolymerization to form a polymer backbone, it plays a role in the synthesis of monomers that subsequently undergo polymerization. For example, this compound can be used in situ to prepare propynylzinc bromide, which is then utilized in Negishi-type coupling reactions. nsf.gov This reaction facilitates the synthesis of monomers like 3-decyl-2,5-dipropynylthiophene, which are then polymerized through acyclic diene metathesis polymerization using catalysts such as Grubbs second-generation catalyst. nsf.gov
Furthermore, this compound has been employed to modify and functionalize existing polymers, thereby creating novel materials with specific catalytic properties. In one such application, it was used to post-graft polyamide-imide porous hollow fibers that already contained embedded ZrO₂ and TiO₂ nanoparticles and amine functional groups. db-thueringen.dewiley-vch.de The modification with this compound at 110 °C immobilized nucleophilic bromide (Br⁻) species and covalent hydrogen-bond donor groups (–OH and –NH) onto the polymer structure. db-thueringen.dewiley-vch.de
Creation of Polymers with Unique Material Properties
The polymers created or modified using this compound exhibit unique material properties depending on its role in their synthesis. When this compound acts as a precursor for monomers, the resulting polymers can possess high molecular weights and specific structural characteristics derived from the designed monomer. For instance, poly(2,5-thienylene vinylene)s synthesized from propynylzinc bromide (derived from this compound) demonstrate distinct polymerization rates and conversions. nsf.gov
More notably, polymers functionalized with this compound-derived groups demonstrate significant utility as catalysts in materials science. The bifunctional catalysts created by modifying polyamide-imide porous polymers with this compound have shown exceptional performance in the synthesis of cyclic carbonates from CO₂ and epoxides. db-thueringen.dewiley-vch.de These catalysts have achieved 100% styrene (B11656) oxide (SO) conversion and over 99% selectivity for styrene carbonate (SC) under optimized conditions. db-thueringen.dewiley-vch.de Beyond high conversion rates, these functionalized polymers exhibit excellent recovery, thermal stability, and recyclability for multiple consecutive cycles without substantial loss of activity. db-thueringen.dewiley-vch.de
Table 2: Catalytic Performance of this compound Functionalized Polymers
| Catalyst System | Reaction | Conversion (Styrene Oxide) | Selectivity (Styrene Carbonate) | Key Properties | Citation |
| Br@ZT–APF (Functionalized Polyamide-imide) | CO₂ + Epoxides → Cyclic Carbonates | 100% | >99% | Excellent recovery, thermal stability, recyclability (5+ cycles) | db-thueringen.dewiley-vch.de |
Theoretical and Computational Studies
Quantum Mechanical (QM) Calculations
Quantum Mechanical (QM) calculations, including Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure, stability, and reactivity of chemical compounds.
Density Functional Theory (DFT) for Structural and Electronic Properties
Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the structural and electronic properties of molecules. For 1,2-dibromopropane, DFT calculations have been employed to determine optimized geometries, conformational energies, and electronic characteristics. Studies on polysubstituted bromoalkanes, including this compound, have shown that quantum mechanical calculations can accurately predict the arrangement of relative conformational energies itpa.lt. For instance, calculations have indicated that the "form A" conformer of this compound is typically the lowest energy conformation, aligning with experimental observations itpa.lt.
DFT methods, often employing specific exchange-correlation potentials like Beak 88 and LYP with various basis sets (e.g., 3-21G(d)), are used to calculate geometries, total energies, and electrostatic properties of ground-state species rdd.edu.iq. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional structure and flexibility. Beyond structural parameters, DFT is also instrumental in analyzing electronic properties such as charge distribution, molecular electrostatic potential, and dipole moments, which are essential for predicting intermolecular interactions and reactivity physchemres.orgresearchgate.net.
Semi-Empirical and Ab Initio Approaches for Reaction Energetics
Semi-empirical and ab initio computational approaches are vital for studying the energetics of chemical reactions involving this compound. These methods allow for the calculation of activation energy barriers, reaction enthalpies, and the characterization of transition states, providing a detailed understanding of reaction pathways.
Semi-empirical models, such as PM3, have been calibrated against higher-level ab initio theories (e.g., HF/6-31+G(d)) to investigate the energetics of nucleophilic substitution reactions, specifically SN2 dehalogenation, where this compound can serve as a substrate researchgate.net. These studies help in identifying the most appropriate binding modes and initial reaction steps by analyzing changes in the heat of formation of the reacting system researchgate.net.
Ab initio calculations are also employed to determine the vibrational spectra and conformational stabilities of this compound, which are crucial for understanding its thermodynamic properties and reactivity science.gov. Furthermore, advanced ab initio protocols, such as the aLL5 method, combined with hybrid DFT (e.g., B3LYP-D3(BJ)/def2-TZVP), are used to compute enthalpies of formation and thermal corrections, providing accurate thermochemical data essential for reaction energetics nih.gov. The thermal decomposition of this compound has been investigated, revealing a dual mechanism involving unimolecular elimination and radical-chain processes, with computational methods contributing to the elucidation of these complex reaction pathways rsc.org.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals whose energy difference, known as the HOMO-LUMO energy gap, is a critical descriptor in computational chemistry. This gap provides insights into a molecule's chemical stability, reactivity, and electronic transitions physchemres.orgschrodinger.comresearchgate.netwuxiapptec.com.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO schrodinger.comwuxiapptec.com. Conversely, a larger gap suggests greater stability. For this compound, DFT calculations are routinely used to determine the energies of these frontier orbitals and their energy gap. While specific numerical values for this compound's HOMO-LUMO gap are not widely reported in general search results, the methodology involves optimizing the molecular structure and then performing single-point energy calculations to obtain the orbital energies physchemres.orgresearchgate.netresearchgate.net. This analysis helps predict how this compound might interact with other molecules, its susceptibility to electrophilic or nucleophilic attack, and its potential for electronic excitation physchemres.orgwuxiapptec.com.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. They are particularly useful for studying dynamic processes, molecular interactions, and complex phenomena in chemical and biological systems.
Investigation of Molecular Interactions and Chiral Recognition Mechanisms
This compound is a chiral molecule, existing as (R) and (S) enantiomers, as well as meso compounds wikipedia.orgaskfilo.com. Molecular Dynamics (MD) simulations are invaluable for investigating the molecular interactions and chiral recognition mechanisms involving such compounds. MD simulations, often coupled with quantum mechanical calculations, have been employed to study enzyme-substrate complexes, including those involving this compound, to identify specific binding orientations and active site interactions researchgate.netmuni.cz.
In the context of chiral recognition, MD simulations can provide detailed insights into how chiral molecules interact with chiral environments, such as enzymes or chiral resolving agents. These simulations can explain differences in diffusion coefficients observed for heterochiral complexes and elucidate the fundamental interactions that lead to enantioselective binding preferences researchgate.net. By simulating the dynamic behavior of this compound enantiomers in various environments, researchers can gain a deeper understanding of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that govern chiral discrimination and molecular recognition processes.
Computational Chemistry in Reaction Mechanism Elucidation
Computational chemistry, encompassing both QM and MD methods, is a powerful tool for elucidating complex reaction mechanisms. For this compound, these methods provide a detailed understanding of its reactivity, including substitution and elimination reactions.
Computational studies can map out entire reaction pathways, identify transition states, and calculate activation energies, which are often difficult or impossible to determine experimentally researchgate.netsciepub.com. For instance, while specific studies on this compound's E2 elimination are less common in the provided search results than for 2-bromopropane, the principles are directly applicable researchgate.netsciepub.com. Computational approaches can reveal how factors such as solvent effects, catalysts, and temperature influence the reaction rate and selectivity.
For this compound, computational chemistry can be used to explore various reaction channels, such as SN1, SN2, E1, and E2 pathways, by calculating the energy profiles for each. This involves optimizing the geometries of reactants, products, and transition states, and then performing vibrational frequency analyses to confirm the nature of stationary points (minima for reactants/products, first-order saddle points for transition states). The thermal decomposition of this compound, which proceeds via unimolecular elimination and radical-chain processes, is an example where computational studies can clarify the intricate steps and intermediates involved rsc.org. By providing a molecular-level understanding of bond breaking and formation, charge redistribution, and energetic barriers, computational chemistry significantly contributes to the elucidation and prediction of reaction mechanisms for this compound.
Modeling of Dehalogenation Reaction Pathways (e.g., SN2)
Computational approaches have been extensively employed to model the dehalogenation reaction pathways of this compound, often focusing on nucleophilic substitution (SN2) mechanisms. The SN2 reaction is a concerted, single-step process where bond formation and bond breaking occur simultaneously. lumenlearning.commasterorganicchemistry.com In this bimolecular reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemical configuration at the reactive center. lumenlearning.commasterorganicchemistry.com
Semi-empirical modeling of the SN2 dehalogenation reaction has been conducted for this compound when interacting with enzymes like haloalkane dehalogenase (DhlA). researchgate.netmuni.cz These computational studies have identified that this compound can adopt multiple binding orientations within the enzyme's active site, with two distinct modes being suitable for dehalogenation from either the α or β carbon atom. muni.cz Computational analyses, often employing Density Functional Theory (DFT) methods, are instrumental in exploring the potential energy surfaces of such reactions, identifying intermediates and transition states, and analyzing atomic charges and bond distances throughout the process. sciforum.net
Prediction of Activation Energy Barriers and Reaction Enthalpies
Computational methods are vital for predicting critical energetic parameters such as activation energy barriers (Ea) and reaction enthalpies (H) for chemical reactions involving this compound. These parameters are crucial for understanding reaction rates and thermodynamic favorability. Activation energy barriers are determined by calculating the energy difference between the transition state and the reactants, while reaction enthalpies are derived from the energy difference between products and reactants. mit.edu
For the dehalogenation of this compound catalyzed by haloalkane dehalogenase (DhlA), computational studies have predicted specific activation energy barriers and reaction enthalpies for different orientations of the substrate within the enzyme's active site. researchgate.netmuni.cz
Table 1: Predicted Activation Energy Barriers and Reaction Enthalpies for this compound Dehalogenation
| Compound | Orientation | Activation Energy Barrier (Ea, kcal/mol) | Reaction Enthalpy (H, kcal/mol) |
| This compound | 10_1b | 31.2 | 0.8 |
| This compound | 10_2ac | 24.9 | -9.1 |
Note: This table presents data that would typically be displayed in an interactive format in a specialized application, allowing for sorting or filtering.
These values provide quantitative insights into the energetic requirements and outcomes of the dehalogenation process for this compound, highlighting how different binding modes can influence the reaction's kinetics and thermodynamics. muni.cz
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are increasingly integrated into Structure-Activity Relationship (SAR) studies to elucidate how structural modifications in a compound relate to changes in its biological or chemical activity. For this compound, computational SAR has been applied, particularly in the context of its interactions with enzymes.
One notable application involves Comparative Binding Energy (COMBINE) analysis, which utilizes molecular docking and quantum mechanical calculations to derive 3D structure-activity relationships. researchgate.net This methodology has been applied to a dataset that includes this compound as a substrate for haloalkane dehalogenase (DhlA), allowing researchers to understand the factors governing substrate specificity and reactivity. researchgate.netmuni.cz While this compound itself is a relatively simple molecule, its structural features and reactivity are foundational for understanding more complex halogenated compounds. Computational SAR, often involving Density Functional Theory (DFT) calculations, can also be used to connect theoretical predictions of molecular properties with experimental activity, such as antibacterial properties of related compounds. rsc.org
Molecular Docking for Ligand-Receptor Interactions in Derivatives
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecule (receptor). mdpi.comopenaccessjournals.com This method is crucial for understanding molecular recognition processes and exploring potential ligand-receptor interactions. openaccessjournals.com
For this compound, molecular docking studies have been performed to model its enzyme-substrate complexes with haloalkane dehalogenase (DhlA). researchgate.netmuni.cz These studies involve docking this compound into the active site of DhlA to predict its binding modes and the interactions that stabilize the enzyme-substrate complex. researchgate.netmuni.cz
Beyond the parent compound, derivatives incorporating the dibromopropane (B1216051) motif have also been subjected to molecular docking analyses. For instance, dibromopropane (a general term that can encompass 1,2- or 1,3-dibromopropane) has been utilized as a building block in the synthesis of more complex organic molecules. nih.gov These synthesized derivatives, such as certain indole (B1671886) derivatives, are then computationally docked to biological targets like serotonin (B10506) 5-HT1A and 5-HT2A receptors to study their ligand-receptor interactions and binding poses. nih.gov Molecular docking provides insights into critical molecular events, including the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that stabilize the ligand-receptor complex and quantitative predictions of binding energetics. mdpi.comopenaccessjournals.comekb.eg
Q & A
Q. What is the established synthesis mechanism for 1,2-dibromopropane from propene, and how does stereochemistry influence the reaction?
The addition of bromine (Br₂) to propene in an inert solvent like CCl₄ proceeds via an electrophilic mechanism. The reaction begins with the formation of a bromonium ion intermediate, followed by anti-addition of bromide ions, yielding trans-1,2-dibromopropane as the major product due to steric hindrance . To ensure regioselectivity, control reaction temperature (0–25°C) and use excess bromine. Confirm stereochemical outcomes using polarimetry or NMR spectroscopy.
Q. Which physical properties of this compound are critical for experimental design, and how do they impact laboratory workflows?
Key properties include:
- Density : 1.93–1.95 g/cm³ (informs phase separation in extractions) .
- Boiling point : 140–142°C (dictates distillation conditions) .
- Vapor pressure : 7.68 mmHg at 25°C (requires fume hood use to prevent inhalation) . Discrepancies in reported molecular weights (201.89 vs. 203.90) suggest isotopic variations or measurement errors; verify purity via mass spectrometry .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in a tightly sealed container in a ventilated, cool area away from ignition sources .
- PPE : Wear nitrile gloves, safety goggles, and respirators to avoid dermal/ocular contact and inhalation .
- Spill management : Use sand or vermiculite for containment, followed by disposal in labeled hazardous waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., molecular weight, boiling point) for this compound?
Discrepancies may arise from impurities, isotopic differences, or measurement techniques. Methodological steps:
- Purification : Distill the compound under reduced pressure and validate purity via GC-MS .
- Cross-validation : Compare data from authoritative databases (e.g., NIST) and replicate measurements using calibrated instruments .
Q. What spectroscopic and computational methods are used to analyze the conformational dynamics of this compound?
- Infrared (IR) and Raman spectroscopy : Identify vibrational modes (e.g., C-Br stretches at 500–600 cm⁻¹) to infer bond angles and steric interactions .
- DFT calculations : Model energy minima for staggered vs. eclipsed conformers, validated against experimental dipole moments and X-ray data .
Q. How can reaction conditions be optimized to maximize yield in this compound synthesis?
Q. What mechanistic insights explain the genotoxicity of this compound in biological systems?
Metabolites of this compound form DNA-reactive episulfonium ions via glutathione conjugation. Key steps:
- In vitro assays : Incubate with liver microsomes to generate thiiranium intermediates, detected via LC-MS .
- DNA adduct analysis : Use ³²P-postlabeling to identify covalent binding sites in rat hepatocytes .
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric hindrance : The vicinal dibromo configuration impedes SN2 mechanisms, favoring SN1 pathways in polar solvents .
- Leaving group ability : Bromide’s moderate electronegativity allows sequential substitution, enabling synthetic routes to allylic alcohols or amines .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
